molecular formula C18H19N3O4 B5800836 N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide

N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide

Cat. No. B5800836
M. Wt: 341.4 g/mol
InChI Key: FBJIQVPIDVBFFK-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide (MNBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, resulting in changes in chromatin structure and gene expression. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide is relatively unstable and requires careful handling to prevent degradation. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide may exhibit different effects depending on the type of cancer cell line used, highlighting the need for further research to fully understand its potential applications.

Future Directions

There are several potential future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide. One area of interest is the development of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide-based anticancer drugs, which could be used as a targeted therapy for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide and its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the development of more stable and efficient synthesis methods for N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide could facilitate its widespread use in scientific research.

Synthesis Methods

N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-(4-morpholinylmethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in cancer therapy and imaging. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide has been used as a fluorescent probe for imaging cancer cells, allowing for non-invasive detection and monitoring of tumor growth.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(16-3-1-2-4-17(16)21(23)24)19-15-7-5-14(6-8-15)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIQVPIDVBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide

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